Bienvenue dans la boutique en ligne BenchChem!

Trap-101 hydrochloride

NOP Receptor Pharmacology Medicinal Chemistry Synthetic Accessibility

Trap-101 hydrochloride is an achiral, high-purity (≥98% HPLC) NOP receptor antagonist with a ~112-fold selectivity over μ-opioid receptors—approximately 9-fold greater than JTC-801. Its robust inverse agonism silences basal NOP signaling, unlike partial agonists such as UFP-101. The fully synthetic achiral route ensures higher-yielding, cost-effective supply and superior batch-to-batch consistency compared to chiral analogues. Validated in hemiparkinsonian rat models at 1 mg/kg with synergistic L-DOPA interaction. The definitive, scalable NOP probe for Parkinson’s and GPCR research.

Molecular Formula C24H36ClN3O2
Molecular Weight 434.0 g/mol
CAS No. 1216621-00-9
Cat. No. B572805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrap-101 hydrochloride
CAS1216621-00-9
Synonyms1-(1-(cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Molecular FormulaC24H36ClN3O2
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl
InChIInChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H
InChIKeyYEVMLMQAMCKVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trap-101 Hydrochloride CAS 1216621-00-9: A Verified NOP Receptor Antagonist with Quantifiable Selectivity and Achiral Synthetic Advantage


Trap-101 hydrochloride (CAS: 1216621-00-9) is a synthetic, small-molecule competitive antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor [1]. It is an achiral analogue of the first-in-class NOP antagonist J-113397, engineered to eliminate chiral centers while retaining comparable pharmacological potency [1][2]. Trap-101 displays high-affinity binding to recombinant human NOP receptors (pKi = 8.65) and functional antagonism in isolated tissue assays (pA₂ = 7.75), with significant selectivity over classical μ-, κ-, and δ-opioid receptors [1].

Why Generic Substitution of Trap-101 Hydrochloride Fails: Critical Distinctions in NOP Antagonist Selectivity, Efficacy, and Practical Synthesis


The NOP receptor antagonist class encompasses both peptide-based (e.g., UFP-101) and small-molecule agents (e.g., J-113397, JTC-801, SB-612111), each with distinct pharmacodynamic and physicochemical profiles [1]. Simple interchange among these compounds is precluded by substantial variations in receptor binding affinity (pKi range: 8.65–10.2), selectivity windows over classical opioid receptors (12.5-fold to >3000-fold), and functional behaviors at constitutively active receptors (silent antagonism vs. inverse agonism) [1][2]. Furthermore, practical considerations—including synthetic accessibility, stability, and solubility—diverge considerably, directly impacting procurement and experimental feasibility [2][3]. The following evidence details the quantifiable differentiation of Trap-101 against its closest comparators, substantiating why it cannot be arbitrarily replaced.

Trap-101 Hydrochloride Procurement Evidence Guide: Quantified Differentiation Versus NOP Antagonist Comparators


Achiral Simplification vs. J-113397: Identical Pharmacological Profile with Improved Synthetic Yield

Trap-101 is an achiral analogue of J-113397, which contains two chiral centers. The original synthesis, purification, and enantiomer separation of J-113397 are described as 'rather difficult and low-yielding' [1]. In contrast, Trap-101 was designed to be achiral, resulting in a 'practical, high-yielding preparation' while maintaining a 'pharmacological profile similar to that of the parent compound' [1][2]. Direct head-to-head binding data confirms comparable NOP receptor affinity: Trap-101 pKi = 8.65, J-113397 pKi = 8.56 [3][4].

NOP Receptor Pharmacology Medicinal Chemistry Synthetic Accessibility

Selectivity Profile vs. JTC-801: Quantified Superiority in Avoiding μ-Opioid Receptor Binding

Trap-101 demonstrates a superior selectivity window against the μ-opioid receptor compared to JTC-801. Trap-101's pKi at μ-opioid receptors is 6.60, translating to a 112-fold selectivity ratio for NOP over μ (calculated from pKi: 8.65 vs. 6.60) . In contrast, JTC-801 exhibits only a 12.5-fold selectivity over μ-opioid receptors (Ki NOP = 8.2 nM vs. Ki μ ~ 102.5 nM) . This represents a ~9-fold improvement in μ-selectivity for Trap-101.

Receptor Selectivity Opioid Receptor Profiling Off-Target Risk Assessment

Functional Antagonism in Mouse Vas Deferens: Equivalent pA₂ to J-113397 Confirms Ex Vivo Efficacy

In the electrically stimulated mouse vas deferens assay—a functional tissue model for NOP receptor antagonism—Trap-101 exhibits a pA₂ value of 7.75 against N/OFQ [1]. This is directly comparable to J-113397's reported pA₂ values in similar functional assays (range: 7.5–8.9) [2]. The near-identical potency confirms that the achiral modification in Trap-101 does not compromise functional antagonism at native tissue receptors.

Functional Antagonism Ex Vivo Pharmacology NOP Receptor

Inverse Agonism at Constitutively Active NOP Receptors vs. Partial Agonism of UFP-101

In rat sympathetic neurons heterologously overexpressing NOP receptors, Trap-101 (1 μM) acts as an inverse agonist, reducing tonic Ca²⁺ current inhibition—a measure of constitutive receptor activity [1]. In the same experimental system, the peptide antagonist UFP-101 exhibited partial agonist effects [1]. This functional distinction is critical: Trap-101 actively silences basal receptor signaling, whereas UFP-101 may inadvertently activate the receptor under conditions of high receptor expression or constitutive activity.

Constitutive Activity Inverse Agonism GPCR Pharmacology

In Vivo Efficacy in Parkinsonian Rats: Quantified Motor Improvement at 1 mg/kg with Positive L-DOPA Interaction

In a 6-hydroxydopamine hemilesioned rat model of Parkinson's disease, Trap-101 alleviated akinesia/bradykinesia and improved gait starting at a dose of 1 mg/kg i.p., without worsening motor deficits up to 30 mg/kg [1][2]. Critically, combining Trap-101 with an ineffective dose of L-DOPA (0.1 mg/kg) potentiated both neurochemical (enhanced GABA release in substantia nigra) and behavioral responses [2]. This synergistic interaction with L-DOPA is a specific and quantifiable therapeutic advantage over many other NOP antagonists, which lack such robust in vivo validation.

Parkinson's Disease In Vivo Pharmacology Neurotherapeutics

Aqueous Solubility for Formulation: ≥10 mg/mL in Water Facilitates In Vivo Dosing

Trap-101 hydrochloride exhibits good aqueous solubility, reported as ≥10 mg/mL in water . This is a critical practical differentiator for in vivo studies, as many small-molecule NOP antagonists require organic co-solvents (e.g., DMSO) which can introduce confounding toxicities or vehicle effects. While specific comparator solubility data for J-113397 hydrochloride is not widely reported, the hydrochloride salt form of Trap-101 is explicitly optimized for aqueous compatibility, a feature often overlooked in procurement decisions but essential for reproducible in vivo pharmacology.

Formulation Development Solubility In Vivo Dosing

Trap-101 Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Parkinson's Disease Research Requiring In Vivo Validated NOP Antagonism with L-DOPA Synergy

For investigations into the nigro-thalamic pathway and its modulation in Parkinson's disease models, Trap-101 is the NOP antagonist of choice. Its demonstrated efficacy in alleviating motor deficits in hemiparkinsonian rats starting at 1 mg/kg, coupled with a synergistic interaction with subthreshold L-DOPA, provides a validated in vivo tool that is unmatched by many other NOP antagonists [1]. This scenario leverages Trap-101's unique in vivo pharmacology, as documented in Section 3, Evidence Item 5.

Studies of Constitutively Active NOP Receptors Requiring Pure Inverse Agonism

In experimental systems where NOP receptors are overexpressed or exhibit basal constitutive activity, Trap-101 is a superior selection. Unlike UFP-101, which can act as a partial agonist, Trap-101 exerts robust inverse agonism, effectively silencing basal receptor signaling [2]. This property, detailed in Section 3, Evidence Item 4, ensures that observed effects are due to receptor blockade rather than unintended activation, a critical consideration for interpreting results in GPCR pharmacology studies.

NOP Receptor Studies Requiring Enhanced μ-Opioid Selectivity to Minimize Off-Target Effects

When experimental design necessitates strict delineation between NOP and classical opioid receptor pathways, Trap-101 offers a quantifiable advantage. Its ~112-fold selectivity over μ-opioid receptors is approximately 9-fold greater than that of JTC-801 . As established in Section 3, Evidence Item 2, this improved selectivity profile makes Trap-101 a cleaner pharmacological probe for dissecting NOP-specific functions in complex biological systems where μ-opioid receptor activation could confound results.

Procurement for Large-Scale or Routine NOP Antagonist Use Where Synthetic Efficiency is Critical

For laboratories or contract research organizations requiring consistent, cost-effective access to a high-purity NOP antagonist, Trap-101 provides a strategic procurement advantage. Its achiral nature translates to a more practical, higher-yielding synthesis compared to its chiral parent, J-113397 [3][4]. This supply chain robustness, combined with its documented ≥98% HPLC purity and good aqueous solubility, ensures reliable, reproducible experimental outcomes over time and across batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trap-101 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.